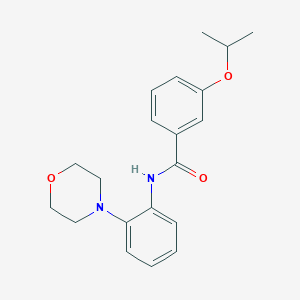![molecular formula C23H21N3O4 B278560 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is a novel derivative of benzamide, which has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In pharmacology, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. In biochemistry, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide are varied and depend on the specific application. In pharmacology, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory disorders. In biochemistry, it has been shown to inhibit the activity of certain enzymes involved in the regulation of neurotransmitter activity in the brain, which could have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the activity of certain enzymes and receptors in the body. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research related to 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. These include:
1. Further studies to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
2. Development of novel drugs based on the structure of this compound for the treatment of various inflammatory disorders.
3. Exploration of the potential applications of this compound in the treatment of neurological disorders.
4. Investigation of the potential side effects of this compound and its safety for human use.
Conclusion
In conclusion, 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a novel derivative of benzamide that has shown promising results in various scientific studies related to its synthesis, mechanism of action, and potential applications in pharmacology, biochemistry, and medicine. Further research is needed to fully understand the potential of this compound and its limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a multistep process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-(2-bromoethyl)-2-methylphenol with 2-aminopyridine to form 4-(2-methyl-1H-imidazol-1-yl)-2-methylphenol. This intermediate is then reacted with ethyl 3-oxobutanoate in the presence of a base to form ethyl 2-(4-(2-methyl-1H-imidazol-1-yl)-2-methylphenoxy)acetate. The final step involves the reaction of this intermediate with 4-aminobenzamide in the presence of a catalyst to form 3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.
Applications De Recherche Scientifique
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various inflammatory disorders. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter activity in the brain.
Propriétés
Nom du produit |
3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |
|---|---|
Formule moléculaire |
C23H21N3O4 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
3,5-diethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O4/c1-3-28-18-12-16(13-19(14-18)29-4-2)22(27)25-17-9-7-15(8-10-17)23-26-21-20(30-23)6-5-11-24-21/h5-14H,3-4H2,1-2H3,(H,25,27) |
Clé InChI |
RROVLKZUTWTCMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OCC |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)
![N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278493.png)
![2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B278494.png)
![2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B278495.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278500.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)